molecular formula C3H2Cl2F2 B1606985 1,2-Dichloro-3,3-difluoroprop-1-ene CAS No. 2805-21-2

1,2-Dichloro-3,3-difluoroprop-1-ene

Cat. No.: B1606985
CAS No.: 2805-21-2
M. Wt: 146.95 g/mol
InChI Key: NZZOIMNOBUBWKQ-UPHRSURJSA-N
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Description

1,2-Dichloro-3,3-difluoroprop-1-ene: is an organofluorine compound with the molecular formula C3H2Cl2F2 . It is a colorless liquid that is used as an intermediate in organic synthesis and various industrial applications. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, which makes it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3,3-difluoroprop-1-ene can be synthesized through a variety of methods. One common method involves the reaction of 1-chloro-2-fluoroethylene with dichlorofluoromethane in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3,3-difluoroprop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenols can yield β-trifluoromethyl vinyl ethers and diethers .

Scientific Research Applications

1,2-Dichloro-3,3-difluoroprop-1-ene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2-dichloro-3,3-difluoroprop-1-ene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Properties

CAS No.

2805-21-2

Molecular Formula

C3H2Cl2F2

Molecular Weight

146.95 g/mol

IUPAC Name

(Z)-1,2-dichloro-3,3-difluoroprop-1-ene

InChI

InChI=1S/C3H2Cl2F2/c4-1-2(5)3(6)7/h1,3H/b2-1-

InChI Key

NZZOIMNOBUBWKQ-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(F)F)\Cl)\Cl

SMILES

C(=C(C(F)F)Cl)Cl

Canonical SMILES

C(=C(C(F)F)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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